4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
CAS No.:
Cat. No.: VC15821389
Molecular Formula: C14H17Br2F2N3
Molecular Weight: 425.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17Br2F2N3 |
|---|---|
| Molecular Weight | 425.11 g/mol |
| IUPAC Name | 4,7-dibromo-2-(2-ethylhexyl)-5,6-difluorobenzotriazole |
| Standard InChI | InChI=1S/C14H17Br2F2N3/c1-3-5-6-8(4-2)7-21-19-13-9(15)11(17)12(18)10(16)14(13)20-21/h8H,3-7H2,1-2H3 |
| Standard InChI Key | FDRJVEUKHBUHQI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)CN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br |
Introduction
The compound 4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d] triazole is a complex organic molecule that belongs to the benzotriazole family. It is characterized by its dibromo and difluoro substitutions, along with an ethylhexyl side chain. This compound is of interest in various fields, including organic electronics and materials science, due to its potential applications in semiconductor devices.
Chemical Formula and Molecular Weight
The chemical formula for this compound would be C16H22Br2F2N3, assuming the structure is similar to other benzotriazoles with ethylhexyl chains and difluoro substitutions. The molecular weight can be estimated based on the atomic masses of its components.
| Component | Atomic Mass (g/mol) |
|---|---|
| Carbon (C) | 12.01 |
| Hydrogen (H) | 1.008 |
| Bromine (Br) | 79.904 |
| Fluorine (F) | 18.998 |
| Nitrogen (N) | 14.007 |
Estimated Molecular Weight:
Estimated Molecular Weight ≈ 537.3 g/mol (for a similar compound, 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d] triazole) .
Synthesis Methods
The synthesis of benzotriazoles typically involves the reaction of a diazonium salt with a suitable precursor, followed by alkylation to introduce the ethylhexyl chain. The difluoro substitutions can be achieved through fluorination reactions.
Potential Applications
-
Organic Electronics: The difluoro substitutions can enhance electron-withdrawing properties, making it suitable for use in organic semiconductors.
-
Photovoltaic Devices: Similar compounds are used in the synthesis of materials for solar cells due to their ability to modulate band gaps.
4,7-Dibromo-2-(2-ethylhexyl)-5,6-dinitro-2H-benzo[d]123triazole
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume